6,7-DIETHOXY-4-(2-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
6,7-Diethoxy-4-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes ethoxy groups at the 6 and 7 positions, and an ethoxyphenyl group at the 4 position of the quinolinone core. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIETHOXY-4-(2-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester under acidic or basic conditions.
Introduction of Ethoxy Groups: The ethoxy groups at the 6 and 7 positions can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group at the 4 position can be introduced through a Friedel-Crafts acylation reaction using 2-ethoxybenzoyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-4-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinolinone to its corresponding dihydroquinoline.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinolinone derivatives with higher oxidation states.
Reduction: Dihydroquinoline derivatives.
Substitution: Compounds with substituted ethoxy groups.
Scientific Research Applications
6,7-Diethoxy-4-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a modulator of biological pathways, particularly those involving protein kinases.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,7-DIETHOXY-4-(2-ETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular activities such as proliferation, differentiation, and apoptosis. The exact pathways and molecular targets may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents.
Quinazolines: Structurally related compounds with a similar mechanism of action.
Uniqueness
6,7-Diethoxy-4-(2-ethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups at the 6 and 7 positions and an ethoxyphenyl group at the 4 position distinguishes it from other quinolinone derivatives and quinazolines, potentially leading to unique interactions with molecular targets and different biological activities.
Properties
IUPAC Name |
6,7-diethoxy-4-(2-ethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-24-18-10-8-7-9-14(18)15-12-21(23)22-17-13-20(26-6-3)19(25-5-2)11-16(15)17/h7-11,13,15H,4-6,12H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPVKSCUJGFTAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C=C23)OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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